3-Methylphenyl trifluoroacetate

Description

Overview of Trifluoroacetate (B77799) Esters in Contemporary Organic Synthesis

Trifluoroacetate esters are widely utilized in modern organic synthesis due to the unique properties conferred by the highly electronegative trifluoromethyl group. This group makes the ester highly reactive and susceptible to cleavage, a desirable characteristic in many synthetic applications.

One of the primary roles of the trifluoroacetyl group is as a protecting group for alcohols, amines, and thiols. thieme-connect.com It can be introduced through reactions with trifluoroacetic anhydride (B1165640) (TFAA) or ethyl trifluoroacetate and subsequently removed under basic hydrolysis or transesterification conditions. thieme-connect.com The stability of the trifluoroacetate anion makes it an excellent leaving group, facilitating various substitution reactions.

The synthesis of trifluoroacetate esters can be achieved through several methods. A common approach involves the reaction of an alcohol or phenol (B47542) with trifluoroacetyl chloride or trifluoroacetic anhydride. orgsyn.orggoogle.com Another method utilizes trifluoroacetic acid itself as a catalyst for the esterification of alcohols. google.comgoogle.com These esters are not only synthetic intermediates but can also be used as solvents in the production of fine chemicals, pharmaceuticals, and other industrial products. epo.org

The reactivity of these esters allows them to participate in a variety of transformations. For instance, they can be used in acylation reactions to introduce the trifluoroacetyl group onto other molecules. orgsyn.org Their utility extends to the synthesis of complex molecules, where the trifluoroacetate group can be strategically employed to control reactivity and enable specific bond formations.

Significance of Aromatic Substituents (e.g., Methylphenyl Moiety) in Enhancing Chemical Reactivity and Directing Synthetic Design

The nature of the aromatic substituent in an aryl trifluoroacetate ester has a profound impact on its chemical reactivity. In the case of 3-methylphenyl trifluoroacetate, the methyl group attached to the phenyl ring plays a significant role in modulating the compound's electronic properties and, consequently, its behavior in chemical reactions.

The methyl group is known as an electron-donating group through an inductive effect. This property increases the electron density on the aromatic ring, which can influence the rate and regioselectivity of electrophilic aromatic substitution reactions. Furthermore, the electronic nature of the substituent on the phenyl ring affects the stability of the corresponding phenoxide leaving group. An electron-donating group like methyl can destabilize the phenoxide, making it a slightly poorer leaving group compared to an unsubstituted phenyl or one with an electron-withdrawing group.

This modulation of reactivity is a key tool in synthetic design. By choosing appropriate substituents on the aromatic ring, chemists can fine-tune the reactivity of the trifluoroacetate ester to suit the specific requirements of a synthetic sequence. For example, in reactions where the trifluoroacetate acts as a leaving group, the rate of the reaction can be controlled by the electronic nature of the aryl group.

Current Research Trajectories in Trifluoroacetate Chemistry and its Applications

The field of trifluoroacetate chemistry continues to evolve, with researchers exploring new applications and synthetic methodologies. Current research is focused on several key areas, including the development of novel catalytic systems, the synthesis of complex molecules, and understanding the environmental fate of trifluoroacetic acid (TFA).

Recent studies have highlighted the use of trifluoroacetic acid, the parent acid of these esters, in a variety of chemical transformations, such as rearrangements, deprotection reactions, and condensations. scilit.comresearchgate.net The combination of TFA with solvents like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to be effective for promoting certain reactions, such as nucleophilic aromatic substitution (SNAr) on heterocyclic systems. researchgate.netnih.gov This methodology provides a metal-free alternative for C-N bond formation, which is a significant advantage in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.netnih.gov

There is also growing interest in the photocatalytic activation of compounds containing trifluoromethyl groups for the synthesis of α-arylated carboxylic acids, esters, and amides. nih.gov This research opens up new avenues for the functionalization of readily available starting materials.

From an environmental perspective, the prevalence and persistence of trifluoroacetic acid (TFA) in the environment is a subject of ongoing investigation. acs.orgeconomictimes.comeenews.net As TFA is a degradation product of some fluorinated compounds, understanding its sources, sinks, and potential impacts is a critical area of current research. economictimes.commdpi.com

The physical and chemical properties of this compound and related compounds are summarized in the table below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | 1736-09-0 | C₉H₇F₃O₂ | 204.15 | 166.98 (estimated) | 1.278 (predicted) |

| Methyl trifluoroacetate | 431-47-0 | C₃H₃F₃O₂ | 128.05 | 43 - 43.5 | 1.273 |

Data sourced from references chemicalbook.comchemeo.comchemsynthesis.comchemsynthesis.comchemicalbook.com

Below is a list of all chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| α-arylated amides |

| α-arylated carboxylic acids |

| α-arylated esters |

| Amines |

| Aryl trifluoroacetate esters |

| Ethyl trifluoroacetate |

| Methyl trifluoroacetate |

| Phenols |

| Thiols |

| Trifluoroacetic acid (TFA) |

| Trifluoroacetic anhydride (TFAA) |

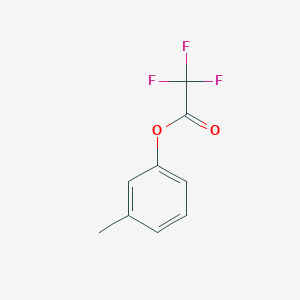

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6-3-2-4-7(5-6)14-8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNFSBCSHQEHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 Methylphenyl Trifluoroacetate and Analogous Trifluoroacetate Systems

Elucidation of Trifluoroacetylation Reaction Mechanisms

Trifluoroacetylation is a key transformation in organic synthesis, often involving the transfer of a trifluoroacetyl group to a nucleophile. The mechanisms of these reactions are influenced by the nature of the reactants and the reaction conditions. For instance, acyl trifluoroacetates are known to undergo various reactions, providing a basis for understanding their reactivity. rsc.org

The hydrolysis of aryl trifluoroacetates, such as p-nitrophenyl trifluoroacetate (B77799), has been studied to understand the mechanism of ester hydrolysis. These studies reveal that the reaction often proceeds through a general base-catalyzed addition of water, followed by the cleavage of the leaving group, without the formation of a long-lived intermediate. figshare.com The reaction rates are influenced by the pH and the concentration of buffer bases. figshare.com The hydrolysis of S-ethyl trifluorothioacetate follows a similar two-step addition-cleavage mechanism, though it reacts more slowly than its p-nitrophenyl trifluoroacetate counterpart due to a less effective leaving group. mdpi.com

Mechanisms of Trifluoromethylation Reactions Mediated by Trifluoroacetate Derivatives

Trifluoroacetate derivatives are valuable sources of the trifluoromethyl (CF3) group, a moiety that can significantly alter the properties of organic molecules. sioc-journal.cn The mechanisms of these trifluoromethylation reactions can be categorized into nucleophilic, electrophilic, and radical pathways.

Nucleophilic Trifluoromethylation Pathways

In nucleophilic trifluoromethylation, a trifluoromethyl anion (CF3⁻) or its equivalent is generated and reacts with an electrophile. bohrium.com Trifluoroacetic acid and its derivatives can serve as precursors to the CF3⁻ anion. sioc-journal.cnsemanticscholar.org However, the direct generation and use of the CF3⁻ anion can be challenging due to its instability, as it can decompose into difluorocarbene (:CF2) and a fluoride (B91410) ion. beilstein-journals.orgnih.gov

To overcome this instability, various strategies have been developed. For example, in some systems, the solvent N,N-dimethylformamide (DMF) can act as a reservoir for the CF3 anion by forming a hemiaminaloate adduct. beilstein-journals.orgnih.gov Another approach involves using reagents like methyl trifluoroacetate in the presence of a copper(I) source and an alkali metal halide, which is thought to proceed through the formation of a key [CuCF3] intermediate. nih.govresearchgate.net The reaction conditions, such as temperature and solvent, play a crucial role in the success of these transformations. researchgate.net

The table below summarizes key findings in nucleophilic trifluoromethylation using trifluoroacetate derivatives.

| Reagent System | Key Mechanistic Feature | Application |

| Fluoroform (HCF3) / KHMDS / Triglyme | Generation of a "naked" and highly nucleophilic CF3⁻ anion. beilstein-journals.orgnih.gov | Trifluoromethylation of methyl esters to form trifluoromethyl ketones. beilstein-journals.orgnih.gov |

| Methyl trifluoroacetate / CuI / CsF | Likely proceeds through a [CuCF3] intermediate. nih.govresearchgate.net | Trifluoromethylation of aryl halides. nih.govresearchgate.net |

| Trifluoroacetic acid / Silver carbonate | May involve a nucleophilic trifluoromethylation mechanism. | Direct C-H trifluoromethylation of pyridine (B92270) derivatives. researchgate.net |

Electrophilic Trifluoromethylation Pathways

Electrophilic trifluoromethylation involves a trifluoromethyl cation (CF3⁺) equivalent that reacts with a nucleophile. nih.gov While trifluoroacetates themselves are not direct electrophilic trifluoromethylating agents, the broader context of trifluoromethylation includes these pathways. Reagents have been developed that generate an electrophilic CF3 species, which can then react with a variety of nucleophiles. nih.gov These reactions can sometimes be catalyzed by metals like copper. acs.orgrsc.org

Mechanistic studies, including competition experiments, have indicated the electrophilic nature of some copper-catalyzed additions of CF3 groups to alkenes and alkynes. acs.org Furthermore, Lewis acid catalysis can be employed to promote the electrophilic trifluoromethylation of substrates like ketene (B1206846) silyl (B83357) acetals using hypervalent iodine reagents, which are sources of the CF3 group. organic-chemistry.org

Radical Trifluoromethylation Processes

The trifluoromethyl radical (•CF3) is a highly reactive and electrophilic species that can participate in a variety of transformations. wikipedia.org Trifluoroacetic acid and its derivatives can serve as precursors for the •CF3 radical. sioc-journal.cnvapourtec.com The generation of the •CF3 radical from trifluoroacetate often requires overcoming a high oxidation potential. um.es

Several methods have been developed to generate the •CF3 radical under milder conditions. Photoredox catalysis, for instance, has emerged as a powerful tool. vapourtec.comresearchgate.net In some systems, visible light absorption by a photocatalyst can initiate a process leading to the decarboxylation of a trifluoroacetate radical to form the •CF3 radical. um.es This radical can then engage in reactions with various organic substrates, including arenes and heteroarenes. researchgate.net

The following table outlines different approaches to generating the •CF3 radical from trifluoroacetate sources.

| Method | Key Feature | Substrates |

| Photoredox catalysis with pyridine N-oxide and trifluoroacetic anhydride (B1165640) | Facile decarboxylation to the CF3 radical. vapourtec.com | Not specified |

| Iron photocatalysis with trifluoroacetates | Direct photodecarboxylation via an inner-sphere electron transfer pathway. um.es | More easily oxidizable organic substrates. um.es |

| Photoredox catalysis with a diaryl sulfoxide (B87167) and trifluoroacetic acid | Generation of fluoroalkyl radicals under mild conditions. researchgate.net | Arenes and heteroarenes. researchgate.net |

Catalytic Activation and Mechanistic Roles of Trifluoroacetic Acid and its Salts in Organic Transformations

Trifluoroacetic acid (TFA) is a strong acid that can act as an effective catalyst in a variety of organic reactions. thieme-connect.com Its catalytic activity stems from its ability to protonate substrates, thereby activating them for subsequent transformations. TFA is commonly used for the installation and removal of protecting groups, such as acetals and tert-butoxycarbonyl (Boc) groups. thieme-connect.com

In the context of C-H activation reactions, salts of trifluoroacetic acid, along with other silver(I) salts, can play a crucial role as additives. rsc.orgnih.gov They can act as halide scavengers, facilitating the generation of catalytically active species from pre-catalysts. rsc.orgnih.gov Mechanistic proposals often involve the formation of an active catalyst in the presence of a silver(I) salt and a carboxylic acid, which then proceeds through a C-H activation step. rsc.orgnih.gov

Hydrolytic and Photochemical Degradation Mechanisms of Aryl Trifluoroacetates

The degradation of aryl trifluoroacetates can occur through hydrolysis or photochemical pathways, which is relevant to their environmental fate and the stability of materials containing these structures.

The hydrolytic degradation of aliphatic polyesters, a related class of compounds, occurs through the chemical cleavage of ester bonds. nih.gov This process can be autocatalyzed and is influenced by factors such as the polymer's properties and the surrounding environment. nih.govnih.gov The hydrolysis of aryl trifluoroacetates, as mentioned earlier, proceeds via a general base-catalyzed mechanism. figshare.com Studies on the hydrolysis of p-nitrophenyl trifluoroacetate and S-ethyl trifluorothioacetate have shown that the reaction involves a two-step addition-cleavage process. figshare.commdpi.com

The photochemical degradation of aromatic compounds containing trifluoromethyl groups, which are structurally related to aryl trifluoroacetates, has been investigated. digitellinc.comnih.gov This research indicates that photolysis can lead to the formation of trifluoroacetic acid (TFA) through a series of oxidative additions and subsequent ring cleavage. digitellinc.comnih.gov Reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, generated through self-sensitized photolysis, are often key mediators in this process. digitellinc.comnih.gov These studies provide insights into how aryl-CF3 compounds, and by extension aryl trifluoroacetates, might degrade under environmental conditions. digitellinc.comnih.gov

Exploration of Reaction Intermediates and Transition State Structures

The hydrolysis of aryl trifluoroacetates, including 3-methylphenyl trifluoroacetate, is understood to proceed through a nucleophilic addition-elimination mechanism at the carbonyl carbon. The exploration of the reaction intermediates and, more critically, the transition state structures, provides profound insights into the factors governing the reaction rates and pathways. While direct, detailed computational studies specifically on the this compound transition state are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous systems, such as p-nitrophenyl trifluoroacetate, and correlating these findings with experimental kinetic data for a series of substituted phenyl trifluoroacetates which includes the 3-methyl derivative.

The hydrolysis is generally accepted to occur via a concerted or a stepwise mechanism involving a tetrahedral intermediate. For highly reactive esters like trifluoroacetates, the lifetime of this intermediate may be exceedingly short, making the transition state the key structure determining the reaction's energetics. researchgate.net

General Base Catalysis and the Role of Water:

In neutral hydrolysis, water acts as both the nucleophile and a general base. Computational studies on analogous systems, like p-nitrophenyl trifluoroacetate, have revealed that the transition state involves a cyclic arrangement of multiple water molecules. dntb.gov.ua For the hydrolysis of p-nitrophenyl trifluoroacetate in acetonitrile, a transition state involving an eight-membered ring of three water molecules has been proposed. dntb.gov.ua In this model, one water molecule acts as the nucleophile attacking the carbonyl carbon, while a second water molecule acts as a general base, deprotonating the attacking water molecule to increase its nucleophilicity. A third water molecule can be involved in this proton relay network. dntb.gov.ua This arrangement allows for the maintenance of linear hydrogen bonds, which is enthalpically favorable. mdpi.com

For this compound, a similar transition state structure involving a network of water molecules is anticipated. The methyl group at the meta position will have a minor electronic effect on the reaction compared to strongly electron-withdrawing or donating groups, suggesting the core mechanism will be preserved.

The Tetrahedral Intermediate and Transition State:

The reaction proceeds through a high-energy tetrahedral intermediate, or more likely, a transition state that has significant tetrahedral character. The general mechanism is often described as BAc3 (base-catalyzed, acyl-oxygen cleavage, termolecular), highlighting the involvement of a water molecule as a general base. nih.gov

Computational studies on the hydrolysis of p-nitrophenyl trifluoroacetate provide a detailed picture of the transition state. mdpi.com These studies, using density functional theory (DFT), calculate the potential energy surface of the reaction. The transition state is the highest energy point on the reaction coordinate leading from reactants to the tetrahedral intermediate. For p-nitrophenyl trifluoroacetate hydrolysis with a cluster of five water molecules, the transition state is found to be lower in energy than the separated reactants, indicating the catalytic role of the water network. mdpi.com

While specific energetic data for this compound is not available, the principles remain the same. The transition state for the hydrolysis of this compound would involve the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a structure with a partially formed C-O bond (from water) and a partially broken C-O bond (of the phenoxy leaving group). The negative charge develops on the carbonyl oxygen, and this is stabilized by the solvent and the trifluoromethyl group.

Influence of Substituents on the Transition State - Hammett Analysis:

The electronic effect of the substituent on the phenyl ring influences the stability of the transition state and thus the rate of the reaction. The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of these effects. The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects.

For the hydrolysis of a series of substituted phenyl trifluoroacetates, a positive ρ value is observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups slow the reaction. figshare.com

A study on the micellar hydrolysis of aryl trifluoroacetates determined the Hammett reaction constant (ρ) to be +2.46 in a non-micellar medium. figshare.com This positive value confirms that the reaction is facilitated by the stabilization of a negative charge in the transition state, consistent with a rate-determining step involving nucleophilic attack on the carbonyl carbon. figshare.com

The table below presents the Hammett substituent constants (σ) for various substituents, including the 3-methyl group, and their predicted effect on the relative rate of hydrolysis based on the Hammett relationship.

| Substituent (X in X-C₆H₄OCOCF₃) | Hammett Constant (σ) | Predicted Relative Rate (k/k₀) |

| 4-Nitro | 0.78 | Faster |

| 3-Nitro | 0.71 | Faster |

| 3-Chloro | 0.37 | Faster |

| 4-Chloro | 0.23 | Faster |

| 3-Methyl | -0.07 | Slower |

| Hydrogen | 0.00 | (Reference) |

| 4-Methyl | -0.17 | Slower |

This is an interactive table. The predicted relative rate is a qualitative indication based on the sign and magnitude of the Hammett constant.

The small negative σ value for the 3-methyl group indicates it is a weak electron-donating group by induction. Consequently, this compound is expected to hydrolyze slightly slower than the unsubstituted phenyl trifluoroacetate. This is consistent with the general understanding that electron-donating groups destabilize the transition state where a negative charge is developing on the carbonyl oxygen.

Summary of Transition State Characteristics for this compound Hydrolysis:

Based on analogies with detailed computational studies on similar systems and experimental kinetic data, the key features of the transition state for the hydrolysis of this compound can be summarized as follows:

| Feature | Description |

| Geometry | Tetrahedral-like geometry around the carbonyl carbon. |

| Key Bonds | Partially formed bond between the carbonyl carbon and the oxygen of the attacking water molecule. Partially broken bond between the carbonyl carbon and the oxygen of the 3-methylphenoxide leaving group. |

| Charge Distribution | Development of a partial negative charge on the carbonyl oxygen. The 3-methyl group, being weakly electron-donating, slightly destabilizes this developing negative charge compared to an unsubstituted phenyl ring. |

| Solvation | Involves a cyclic network of several water molecules acting as nucleophile, general base, and stabilizing the charged transition state through hydrogen bonding. |

| Rate-Determining Step | The formation of this high-energy transition state is the rate-limiting step of the hydrolysis reaction. |

This is an interactive table summarizing the expected characteristics of the transition state.

Advanced Spectroscopic and Computational Approaches for the Characterization and Electronic Structure Analysis of 3 Methylphenyl Trifluoroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Methylphenyl trifluoroacetate (B77799), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete picture of its molecular framework.

¹H and ¹³C NMR Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the hydrogen and carbon skeletons of 3-Methylphenyl trifluoroacetate.

The ¹H NMR spectrum provides information on the number of chemically non-equivalent protons and their immediate electronic environment. The aromatic protons on the m-cresyl group typically appear as a complex multiplet in the downfield region (approximately 7.0-7.4 ppm), reflecting their varied shielding due to the positions of the methyl and trifluoroacetate substituents. The methyl (CH₃) protons exhibit a singlet at a higher field (around 2.4 ppm), characteristic of a methyl group attached to an aromatic ring.

The ¹³C NMR spectrum, often acquired with proton broadband decoupling to simplify the signals to singlets, reveals all unique carbon atoms in the molecule. thieme-connect.de The carbonyl carbon of the ester group is significantly deshielded and appears at a low field (around 157 ppm), coupled to the fluorine atoms of the CF₃ group (a quartet). The trifluoromethyl (CF₃) carbon itself is also observed as a quartet due to one-bond coupling with the three fluorine atoms, typically in the range of 115 ppm. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing trifluoroacetate group. jcsp.org.pk The carbon atom attached to the ester oxygen (C-O) is found around 149 ppm, while the methyl carbon appears at approximately 21 ppm. jcsp.org.pk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table summarizes the expected chemical shifts based on data from analogous compounds and known substituent effects.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 7.4 | Multiplet (m) |

| ¹H | Methyl (Ar-CH₃) | ~2.4 | Singlet (s) |

| ¹³C | Carbonyl (C=O) | ~157 | Quartet (q) |

| ¹³C | Aromatic (C-O) | ~149 | Singlet (s) |

| ¹³C | Aromatic (C-CH₃) | ~140 | Singlet (s) |

| ¹³C | Aromatic (CH) | 120 - 130 | Singlet (s) |

| ¹³C | Trifluoromethyl (CF₃) | ~115 | Quartet (q) |

| ¹³C | Methyl (Ar-CH₃) | ~21 | Singlet (s) |

¹⁹F NMR Spectroscopic Applications

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly amenable to NMR spectroscopy. ¹⁹F NMR is particularly valuable for analyzing fluorinated compounds like this compound. The trifluoroacetyl (TFA) group gives rise to a single resonance in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent.

The chemical shift of the CF₃ group is sensitive to its electronic environment. For trifluoroacetate esters, this shift typically falls within the range of -73 to -76 ppm relative to a standard like CFCl₃. scispace.comdovepress.com The precise chemical shift can be influenced by factors such as solvent polarity and the electronic nature of the aromatic ring. dovepress.com The electron-donating methyl group on the phenyl ring will slightly increase the electron density on the ester oxygen, which in turn can subtly affect the shielding of the fluorine nuclei. This sensitivity makes ¹⁹F NMR a powerful tool for confirming the presence of the trifluoroacetate moiety and probing its local chemical environment. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying functional groups and investigating conformational isomers, as different molecular arrangements can lead to distinct vibrational spectra.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy measure the absorption of infrared radiation corresponding to the vibrational transitions within a molecule. The resulting spectrum provides a "fingerprint" that is unique to the compound. For this compound, key functional groups give rise to strong, characteristic absorption bands.

The most prominent feature in the IR spectrum is the intense carbonyl (C=O) stretching vibration of the ester group, which is expected in the region of 1780-1800 cm⁻¹. The frequency is higher than that of a typical alkyl acetate (B1210297) due to the strong electron-withdrawing effect of the trifluoromethyl group. The C-F stretching vibrations of the CF₃ group produce very strong and complex bands, typically found in the 1300-1100 cm⁻¹ range. nih.gov Other significant absorptions include the C-O ester stretches, aromatic C=C ring stretches around 1600-1450 cm⁻¹, and C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹).

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound This interactive table outlines the principal vibrational modes and their expected frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Methyl (CH₃) | 2980 - 2870 | Medium |

| C=O Stretch | Ester (CF₃-C=O) | 1800 - 1780 | Very Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| C-F Stretch | Trifluoromethyl (CF₃) | 1300 - 1100 | Very Strong, Complex |

| C-O Stretch | Ester (Ar-O-C) | 1250 - 1150 | Strong |

Raman Spectroscopy and Surface-Enhanced Techniques

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and those involving non-polar bonds, which may be weak or absent in the IR spectrum, can produce strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns upon ionization.

For this compound (C₉H₇F₃O₂), the molecular weight is approximately 204.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 204. nist.gov The fragmentation of this molecular ion is highly predictable and informative. A common fragmentation pathway for trifluoroacetate derivatives is the loss of neutral trifluoroacetic acid. mdpi.com Another characteristic fragmentation involves the cleavage of the ester bond. This can lead to two primary fragment ions: the trifluoroacetyl cation [CF₃CO]⁺ at m/z 97, and the 3-methylphenoxy radical cation or the corresponding 3-methylphenyl cation (m-cresyl cation) after rearrangement, which would appear at m/z 107. The subsequent loss of carbon monoxide (CO) from the m/z 107 fragment could yield a further ion at m/z 79. These distinct fragments help to confirm the structure of the original molecule. nist.govmdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This interactive table shows the expected mass-to-charge ratios (m/z) and the identities of the major fragments.

| m/z | Ion Identity | Formula |

|---|---|---|

| 204 | Molecular Ion [M]⁺˙ | [C₉H₇F₃O₂]⁺˙ |

| 107 | [M - CF₃CO]⁺ or [M - OCOCF₃]⁺˙ | [C₇H₇O]⁺ or [C₇H₇]⁺˙ |

| 97 | [CF₃CO]⁺ | [C₂F₃O]⁺ |

| 79 | [C₇H₇O - CO]⁺ or [C₇H₇ - C₂H₂]⁺˙ | [C₆H₇]⁺ or [C₅H₅]⁺˙ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for the analysis of various compounds, including esters like this compound. nih.gov In ESI-MS, a sample solution is passed through a highly charged capillary, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by a mass spectrometer. byu.edu This technique is particularly useful for compounds that are not easily volatilized, and it often produces intact molecular ions, which is advantageous for determining the molecular weight of the analyte. nih.gov

The use of trifluoroacetic acid (TFA) as a modifier in the mobile phase is common in liquid chromatography-mass spectrometry (LC-MS) analyses. nih.govnjit.edunih.gov However, TFA is known to cause signal suppression in ESI-MS due to its ability to form ion pairs in the gas phase with positively charged analytes. nih.gov This can reduce the sensitivity of the analysis. To counteract this effect, "supercharging" agents can be added to the mobile phase to increase the charge state of peptides and proteins, thereby improving the efficiency of tandem mass spectrometry (MS/MS). nih.govnjit.edu

In the context of this compound, ESI-MS can be used to confirm the molecular weight and to study its fragmentation patterns. The fragmentation of esters in mass spectrometry often involves cleavage of the ester bond. libretexts.org For this compound, one would expect to observe fragmentation corresponding to the loss of the trifluoroacetyl group or the methylphenyl group. libretexts.orglibretexts.orgyoutube.com The exact fragmentation pattern would provide valuable information for the structural elucidation of the molecule.

A hypothetical ESI-MS analysis of this compound would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺. The fragmentation of this ion could lead to the formation of characteristic fragment ions, which are summarized in the table below.

| Fragment Ion | Proposed Structure | Significance |

| [CF₃CO]⁺ | Trifluoroacetyl cation | Indicates the presence of the trifluoroacetate group. |

| [CH₃C₆H₄O]⁺ | Methylphenoxide cation | Indicates the presence of the 3-methylphenyl group. |

| [CH₃C₆H₄]⁺ | Methylphenyl cation | Results from the loss of a carbonyl group from the methylphenoxide cation. |

This table illustrates the expected major fragment ions that would be observed in the ESI-MS spectrum of this compound, providing a basis for its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the elemental composition of a molecule. chemrxiv.orgnih.govpublications.gc.capublications.gc.ca Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the calculation of the molecular formula of an unknown compound with a high degree of confidence. This is particularly valuable in the analysis of novel compounds or in complex mixtures where multiple components may have the same nominal mass. chemrxiv.orgnih.gov

For this compound, an HRMS analysis would provide the exact mass of the molecular ion. This experimental mass can then be compared to the theoretical mass calculated from its elemental formula (C₉H₇F₃O₂). The high accuracy of HRMS allows for the differentiation between compounds with very similar masses, which is crucial for unambiguous identification. nih.govnih.gov

The fragmentation patterns observed in HRMS are also highly informative. The precise masses of the fragment ions can be used to determine their elemental compositions, further confirming the structure of the parent molecule. nih.gov For instance, the exact masses of the trifluoroacetyl cation and the methylphenoxide cation would provide strong evidence for the presence of these functional groups within the molecule.

The following table presents the theoretical exact masses of the molecular ion and key fragments of this compound, which would be targeted in an HRMS analysis.

| Ion | Formula | Theoretical Exact Mass (Da) |

| Molecular Ion [M]⁺ | C₉H₇F₃O₂ | 204.0398 |

| Trifluoroacetyl fragment | C₂F₃O | 97.9928 |

| Methylphenyl fragment | C₇H₇O | 107.0497 |

The data from HRMS, combined with other spectroscopic techniques, provides a comprehensive and unambiguous characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. shu.ac.uklibretexts.orgpharmatutor.org The absorption of UV or visible radiation promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uklibretexts.org In organic molecules, the most common electronic transitions are n → π* and π → π*. shu.ac.ukpharmatutor.org These transitions typically involve unsaturated functional groups, known as chromophores. shu.ac.uk

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions within the aromatic ring and the carbonyl group. The phenyl group is a chromophore that undergoes π → π* transitions, typically resulting in strong absorption bands. shu.ac.uk The carbonyl group of the trifluoroacetate moiety can undergo both n → π* and π → π* transitions. pharmatutor.org The n → π* transitions are generally weaker in intensity compared to π → π* transitions. shu.ac.uk

The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. shu.ac.uk For instance, n → π* transitions often exhibit a hypsochromic shift (blue shift) to shorter wavelengths with increasing solvent polarity. shu.ac.uk Conversely, π → π* transitions may show a bathochromic shift (red shift) to longer wavelengths. shu.ac.uk The use of trifluoroacetic acid (TFA) as a solvent or additive can lead to protonation of the molecule, which can also cause shifts in the absorption spectra. nova.eduresearchgate.net

A hypothetical UV-Vis spectrum of this compound would likely display the following absorption bands:

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) | Associated Chromophore |

| π → π | 200-280 | High | Phenyl ring |

| n → π | 280-320 | Low | Carbonyl group |

This table provides an overview of the expected electronic transitions for this compound, which can be experimentally verified and used for its characterization.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture Determination

For this compound, a single-crystal XRD analysis would reveal detailed information about its molecular geometry. This would include the planarity of the phenyl ring, the orientation of the trifluoroacetate group relative to the ring, and any intermolecular interactions present in the crystal lattice, such as hydrogen bonding or π-π stacking. mdpi.comresearchgate.net These interactions play a crucial role in determining the packing of molecules in the crystal. mdpi.com

The crystal structures of related phenyl-substituted compounds have been studied, and these studies often reveal the importance of intermolecular forces in dictating the crystal packing. mdpi.com For example, in some structures, C-H···F or C-H···π interactions have been observed to be significant. mdpi.com In the case of this compound, the fluorine atoms of the trifluoromethyl group could potentially participate in such interactions.

A hypothetical XRD analysis of this compound might yield the following key structural parameters:

| Parameter | Expected Value/Observation | Significance |

| C-O-C bond angle | ~115-120° | Indicates the geometry around the ester linkage. |

| Dihedral angle between the phenyl ring and the trifluoroacetate plane | Varies | Determines the overall molecular conformation. |

| Intermolecular contacts | Possible C-H···F or π-π interactions | Influences the crystal packing and stability. |

This table highlights the type of structural data that can be obtained from an XRD study, providing a complete and unambiguous determination of the solid-state architecture of this compound.

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry and quantum mechanical modeling are indispensable tools for understanding the electronic structure and properties of molecules. mdpi.comresearchgate.net These methods allow for the theoretical prediction of molecular geometries, energies, spectroscopic properties, and reactivity, providing valuable insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying molecular systems. researchgate.netmdpi.com A key application of DFT is geometry optimization, where the algorithm systematically searches for the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. mdpi.comnsf.govwayne.eduyoutube.comarxiv.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. mdpi.com

For this compound, DFT calculations can be used to predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data from techniques like X-ray diffraction to validate the computational model. Furthermore, DFT provides information about the electronic structure of the molecule, such as the distribution of electron density and the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's electronic transitions and chemical reactivity. mdpi.com

The choice of the functional and basis set in DFT calculations is important for obtaining accurate results. researchgate.netnih.gov Different functionals, such as B3LYP, are commonly employed, and their performance can be benchmarked against experimental data. researchgate.net

A DFT study of this compound would typically involve the following steps and yield the data presented in the table below:

| Computational Step | Information Obtained | Example Predicted Value |

| Geometry Optimization | Optimized molecular structure (bond lengths, angles) | C-O bond length: ~1.3-1.4 Å |

| Frequency Calculation | Vibrational frequencies, confirmation of a true minimum | No imaginary frequencies |

| Molecular Orbital Analysis | HOMO and LUMO energy levels, electron density distribution | HOMO-LUMO gap: ~5-6 eV |

This table outlines the typical workflow and expected outcomes of a DFT study on this compound, providing fundamental insights into its structural and electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. mpg.dewikipedia.orgrsc.orgsissa.it It is a powerful tool for predicting and interpreting UV-Vis absorption spectra, as it can calculate the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comrsc.orgnih.govrsc.orgaps.orgaps.orgresearchgate.net

For this compound, TD-DFT calculations can be used to simulate its UV-Vis spectrum. By calculating the energies of the various possible electronic transitions (e.g., n → π* and π → π*), the positions of the absorption maxima can be predicted. nih.govaps.orgnih.gov The calculated oscillator strengths help in assigning the observed peaks in the experimental spectrum to specific electronic transitions. nih.gov This allows for a detailed understanding of the nature of the excited states and the factors that influence the molecule's photophysical properties.

The accuracy of TD-DFT predictions depends on the choice of the exchange-correlation functional and the basis set. aps.org Different functionals may perform better for certain types of molecules or excited states. aps.org Therefore, it is often necessary to benchmark the performance of various functionals against experimental data to select the most appropriate method. nih.govaps.org

A TD-DFT study of this compound would provide the following information:

| Calculated Property | Significance | Example Predicted Value |

| Excitation Energies | Predicts the positions of absorption bands (λmax) in the UV-Vis spectrum. | ~260 nm for a strong π → π* transition. |

| Oscillator Strengths | Predicts the intensities of the absorption bands. | High for π → π, low for n → π. |

| Nature of the Transition | Identifies the orbitals involved (e.g., HOMO to LUMO) and the character of the excited state (e.g., charge-transfer). | HOMO → LUMO transition for the lowest energy absorption. |

This table summarizes the key outputs of a TD-DFT calculation and their importance in understanding the electronic absorption properties of this compound.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses for Bonding Interactions

To delve deeper into the electronic structure and bonding characteristics of this compound, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are invaluable. youtube.comyoutube.com These post-wavefunction analysis techniques provide a chemically intuitive picture of bonding.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. youtube.comyoutube.com For this compound, an NBO analysis would quantify the hybridization of the atomic orbitals involved in forming the key bonds, such as the C-O ester linkage and the C-F bonds. It would also reveal the extent of electron delocalization from the oxygen lone pairs into the carbonyl π* antibonding orbital, a phenomenon known as negative hyperconjugation, which is crucial for understanding the stability and reactivity of the ester group. The analysis would also detail the polarization of the various bonds within the molecule.

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous definition of atoms and bonds based on the topology of the electron density. By analyzing the critical points in the electron density of this compound, one can identify bond paths and characterize the nature of the chemical bonds. For example, the properties of the bond critical points (BCPs) for the C-O, C=O, and C-F bonds would reveal their covalent and ionic character. AIM can also be used to identify non-covalent interactions, such as intramolecular hydrogen bonds or steric clashes, which influence the molecule's conformation.

Table 1: Hypothetical NBO Analysis Data for Key Bonds in this compound

| Bond (Atom 1 - Atom 2) | NBO Type | Occupancy | Polarization towards Atom 1 (%) | Polarization towards Atom 2 (%) |

| C(carbonyl) - O(ester) | σ | 1.99 | 35 | 65 |

| C(carbonyl) = O | σ | 1.98 | 40 | 60 |

| C(carbonyl) = O | π | 1.97 | 30 | 70 |

| C(phenyl) - O(ester) | σ | 1.99 | 60 | 40 |

| C(methyl) - C(phenyl) | σ | 1.99 | 50 | 50 |

| C(CF3) - F | σ | 1.99 | 20 | 80 |

Note: This table contains hypothetical data for illustrative purposes, as specific research on this compound is not available.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time at a given temperature. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the accessible conformations and the dynamics of their interconversion.

Furthermore, MD simulations can be used to calculate various thermodynamic and transport properties. While less relevant for a single molecule in a vacuum, in a condensed phase simulation (e.g., in a solvent), properties like the diffusion coefficient and radial distribution functions could be determined, providing a more complete picture of the molecule's behavior in a realistic environment. nih.gov The force fields used in these simulations, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), are often parameterized using data from high-level ab initio calculations to ensure their accuracy. nih.gov

Q & A

Q. What are the key considerations in synthesizing 3-Methylphenyl trifluoroacetate to ensure high yield and purity?

Methodological Answer: Synthesis of this compound requires careful control of reaction conditions, such as stoichiometric ratios of trifluoroacetic anhydride and 3-methylphenol, and inert atmospheres to prevent hydrolysis. Purification often involves recrystallization from trifluoroacetic anhydride/acid mixtures to remove unreacted precursors and byproducts . Analytical validation via -NMR (for aromatic proton integration) and LC-MS/MS (to confirm molecular ion peaks and absence of contaminants) is critical .

Q. Which analytical methods are most reliable for quantifying this compound in complex mixtures?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for trace quantification, offering sensitivity down to 0.5 ppb . For decomposition studies, deconvolution of IR or mass spectral peaks (e.g., CO signals from trifluoroacetate vs. acetate) can distinguish reaction intermediates . Ion chromatography with suppressed conductivity detection is also effective for environmental matrices .

Advanced Research Questions

Q. How can electrochemical methods elucidate the reactivity of this compound in decarboxylation reactions?

Methodological Answer: The Kolbe reaction mechanism provides a framework for studying electrochemical decarboxylation. Using cyclic voltammetry and galvanostatic transients, researchers can map current-potential curves to identify Tafel slopes (e.g., ~120 mV/decade under Langmuir conditions), revealing surface coverage by adsorbed intermediates . For this compound, competitive pathways (e.g., C–O vs. C–C bond cleavage) can be probed by varying electrode materials (Pt vs. Au) and monitoring CO/fluorocarbon yields .

Q. How do researchers resolve contradictions in environmental persistence data for trifluoroacetate derivatives?

Methodological Answer: Discrepancies between lab and field data (e.g., TFA accumulation in surface waters despite predicted degradation ) require multi-source analysis. Isotopic tracing (-labeling) can distinguish anthropogenic precursors (e.g., refrigerants) from natural sources (e.g., volcanic emissions) . Longitudinal studies must account for regional variability in precipitation pH and temperature, which influence hydrolysis rates .

Q. What mechanistic insights optimize trifluoroacetate release protocols for generating reactive intermediates?

Methodological Answer: Controlled release of trifluoroacetate groups (e.g., in α-halo-α,α-difluoromethyl ketone synthesis) hinges on halogenating agents (NBS or I) and solvent polarity. Kinetic studies show trifluoroacetate elimination is accelerated in aprotic solvents (e.g., DMF), while steric effects from the 3-methylphenyl group may necessitate longer reaction times. In situ monitoring via -NMR tracks intermediate stability .

Q. How do trifluoroacetate counterions influence biological activity in peptide derivatives?

Methodological Answer: Trifluoroacetate salts (e.g., in PAR4 antagonists like tcY-NH) can alter receptor binding affinity due to ionic interactions with catalytic domains. Purity assessments via amino acid analysis and HPLC (accounting for trifluoroacetate content) are essential, as residual counterions may artificially suppress bioactivity . Comparative studies using acetate or chloride salts can isolate counterion effects .

Q. What experimental designs address surface binding and decomposition selectivity of this compound?

Methodological Answer: Surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) quantify adsorption isotherms. For example, trifluoroacetate decomposition on metal surfaces (e.g., Pt) shows selectivity for CF over CH groups up to 0.10 ML coverage, with CO desorption kinetics revealing rate-limiting steps . Design of Experiments (DoE) optimizes parameters like voltage and temperature in catalytic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.